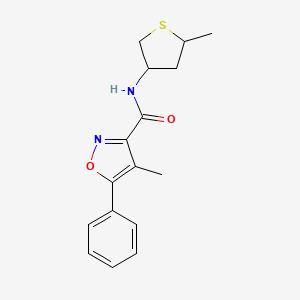
4-methyl-N-(5-methylthiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(5-methylthiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MMTOC" and has been studied extensively for its biological and chemical properties.
Mechanism of Action
The mechanism of action of MMTOC is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and bacterial infection. MMTOC has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
MMTOC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce tumor growth, and inhibit bacterial growth. MMTOC has also been shown to induce apoptosis in cancer cells and has been studied for its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using MMTOC in lab experiments is its high purity and yield. MMTOC is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one limitation of using MMTOC is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for MMTOC research. One potential direction is to study the use of MMTOC as a fluorescent probe for imaging cellular structures. Another potential direction is to study the use of MMTOC in cancer therapy, either alone or in combination with other drugs. Additionally, the mechanism of action of MMTOC is not fully understood, and further research is needed to elucidate its molecular targets and pathways.
Synthesis Methods
The synthesis of MMTOC involves the reaction of 4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid with thioacetamide in the presence of triethylamine. This reaction results in the formation of 4-methyl-N-(5-methylthiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide. The synthesis method has been optimized to yield high purity and high yield of MMTOC.
Scientific Research Applications
MMTOC has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. MMTOC has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
properties
IUPAC Name |
4-methyl-N-(5-methylthiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10-8-13(9-21-10)17-16(19)14-11(2)15(20-18-14)12-6-4-3-5-7-12/h3-7,10,13H,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYTUKAUYPHGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CS1)NC(=O)C2=NOC(=C2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-methylthiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)
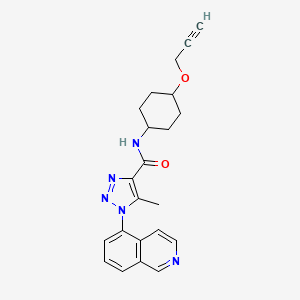
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
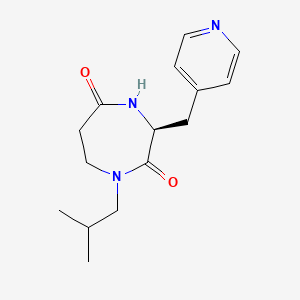
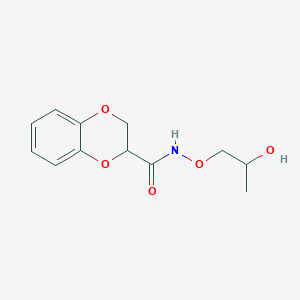

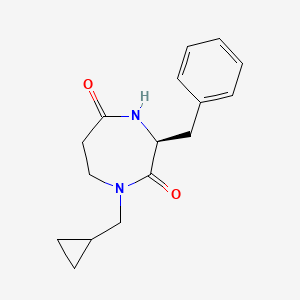
![5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine](/img/structure/B7434652.png)

![methyl 2-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B7434669.png)
![N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide](/img/structure/B7434673.png)
![2-hydroxy-6-methoxy-N-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl]benzamide](/img/structure/B7434677.png)
![N-(3-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B7434708.png)
![3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434715.png)